molecular formula C15H14ClNO4S B2599853 Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate CAS No. 359770-42-6

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2599853
CAS No.: 359770-42-6
M. Wt: 339.79
InChI Key: AMBIPMFDAAJHTM-UHFFFAOYSA-N
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Description

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl ester group, a 2-chlorophenyl group, and a phenylsulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with glycine, 2-chlorobenzene, and phenylsulfonyl chloride.

    Formation of Intermediate: Glycine is first reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(phenylsulfonyl)glycine.

    Esterification: The intermediate N-(phenylsulfonyl)glycine is then esterified with methanol in the presence of a catalyst such as sulfuric acid to form Methyl N-(phenylsulfonyl)glycinate.

    Substitution Reaction: Finally, the methyl ester is reacted with 2-chlorobenzene in the presence of a base such as sodium hydride to introduce the 2-chlorophenyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of glycine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The phenylsulfonyl group is known to enhance binding affinity to certain biological targets, while the 2-chlorophenyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(2-bromophenyl)-N-(phenylsulfonyl)glycinate: Similar structure but with a bromine atom instead of chlorine.

    Methyl N-(2-fluorophenyl)-N-(phenylsulfonyl)glycinate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl N-(2-methylphenyl)-N-(phenylsulfonyl)glycinate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl N-(2-chlorophenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-2-chloroanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)11-17(14-10-6-5-9-13(14)16)22(19,20)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBIPMFDAAJHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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